molecular formula C8H7ClN4 B1480870 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile CAS No. 2090970-22-0

1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Cat. No.: B1480870
CAS No.: 2090970-22-0
M. Wt: 194.62 g/mol
InChI Key: UUFMLCOROAQONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile (CAS 2090970-22-0) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound belongs to the imidazo[1,2-b]pyrazole scaffold, which is recognized as a non-classical isostere of indole and can lead to improved solubility in aqueous media, a valuable trait for developing pharmacologically active molecules . The core structure is synthetically versatile, allowing for selective functionalization to create a diverse array of derivatives . Research into related pyrazole and imidazo-pyrazole compounds has demonstrated their potential as multi-target agents in oncology, showing an ability to inhibit key pathways involved in inflammation and cancer, such as p38MAPK phosphorylation . Specifically, derivatives of this chemical class have exhibited promising inhibitory activity against human platelet aggregation and the production of Reactive Oxygen Species (ROS), paving the way for their development as new agents with anti-angiogenic properties . The 2-chloroethyl substituent on the ring nitrogen is a key functional handle for further chemical modification, as 1-(2-haloethyl)pyrazoles can be used as precursors in the synthesis of 1-vinylpyrazole derivatives . With a molecular formula of C8H7ClN4 and a molecular weight of 194.62 g/mol, this compound is supplied for laboratory research purposes only . All products are for research use only and are not intended for human or animal use.

Properties

IUPAC Name

1-(2-chloroethyl)imidazo[1,2-b]pyrazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-1-2-12-3-4-13-8(12)5-7(6-10)11-13/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFMLCOROAQONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C#N)N1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of these enzymes, thereby preventing their normal function and leading to cell cycle arrest. Additionally, it interacts with proteins involved in DNA repair mechanisms, further influencing cellular processes.

Biological Activity

Overview

1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including the chloroethyl and carbonitrile groups, contribute to its diverse biological properties.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes. For instance, imidazo[1,2-b]pyrazoles have been shown to target cyclin-dependent kinases (CDKs), leading to cell cycle arrest and reduced cell proliferation.
  • Receptor Modulation : The interaction with various receptors can modulate signaling pathways, influencing cellular responses such as apoptosis and proliferation.
  • Antimicrobial Activity : Similar compounds have demonstrated the ability to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For example:

  • Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. One study reported an IC50 value of approximately 49.85 µM against human leukemia cells, indicating effective growth inhibition and potential as a therapeutic agent .
  • Mechanistic Insights : The compound's ability to inhibit CDK activity has been linked to its anticancer effects. By blocking these kinases, the compound can prevent cancer cells from progressing through the cell cycle .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Broad-Spectrum Activity : Preliminary studies suggest effectiveness against various bacterial strains. The presence of electron-withdrawing groups like the chloroethyl group enhances its reactivity and interaction with microbial targets .

Table 1: Biological Activity Summary of this compound

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
AnticancerHuman Leukemia Cells49.85
AntimicrobialVarious Bacterial StrainsNot specified
CDK InhibitionCDK20.95 nM

Research Highlights

  • A study conducted by Xia et al. demonstrated that derivatives of pyrazole compounds exhibit significant antitumor activity, suggesting that modifications on the imidazo[1,2-b]pyrazole scaffold can enhance efficacy .
  • Another investigation focused on the selective functionalization of imidazo[1,2-b]pyrazoles revealed that introducing different substituents could optimize biological properties and solubility in aqueous media .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research has indicated that compounds based on the imidazo[1,2-b]pyrazole scaffold exhibit promising anticancer activity. For instance, derivatives of this scaffold have been found to inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cell lines. A study demonstrated that functionalization of the imidazo[1,2-b]pyrazole structure could enhance selectivity and potency against various cancer types .

Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Investigations into its efficacy against bacterial strains have revealed that modifications to the imidazo[1,2-b]pyrazole core can yield compounds with enhanced antibacterial properties. These findings suggest that this scaffold could be further explored for developing new antibiotics .

Neurological Applications
Recent studies have highlighted the potential of imidazo[1,2-b]pyrazole derivatives in treating neurological disorders. The scaffold's ability to cross the blood-brain barrier and interact with neurotransmitter systems positions it as a candidate for developing treatments for conditions such as anxiety and depression .

Synthetic Utility

Versatile Building Block
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile serves as a versatile building block in organic synthesis. Its reactive chloroethyl group allows for various nucleophilic substitutions, enabling the introduction of diverse functional groups. This property is particularly useful in creating libraries of compounds for high-throughput screening in drug discovery .

Functionalization Techniques
Recent advancements in synthetic methodologies have allowed for the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. Techniques such as Br/Mg exchange and regioselective magnesiations have been employed to modify this compound effectively, leading to derivatives with enhanced biological activities .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated that modified imidazo[1,2-b]pyrazole derivatives inhibit specific kinases involved in cancer progression .
Study 2Antimicrobial EfficacyHighlighted the enhanced antibacterial properties of certain derivatives against resistant bacterial strains .
Study 3Neurological EffectsShowed potential applications in treating anxiety and depression due to the compound's ability to interact with neurotransmitter systems .

Comparison with Similar Compounds

Table 1: Structural Analogs of 1-(2-Chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications/Properties
1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole 6-Cyclopropyl 209.68 Synthetic intermediate; research use
3-(Phenylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile 3-Phenylthio, 7-CN Not reported NMR-characterized intermediate
6-(4-Chlorophenyl)-1H-imidazo[1,2-b]pyrazole 6-(4-Chlorophenyl) Not reported Base structure for drug discovery

Key Observations :

  • Synthetic Utility : Derivatives like the trimethylsilyl-protected analog (Table 1) highlight the role of protecting groups in modulating stability during synthesis .

Functional Analogs: Chloroethyl-Containing Compounds

Table 2: Comparison with Chloroethyl-Based Therapeutic Agents

Compound Name Core Structure Key Functional Groups Biological Activity
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Nitrosourea Chloroethyl, cyclohexyl Antitumor (L1210 leukemia); alkylating/carbamoylating
2-Chloroethyl Isocyanate Isocyanate Chloroethyl, isocyanate Inhibits DNA repair; metabolite of nitrosoureas
This compound Imidazo[1,2-b]pyrazole Chloroethyl, carbonitrile Research intermediate; potential alkylator

Key Observations :

  • Mechanistic Differences : Unlike nitrosoureas, the target compound lacks carbamoylating activity (via isocyanate metabolites), which is critical for DNA repair inhibition in nitrosoureas .
  • Solubility and Distribution: Nitrosoureas exhibit optimal octanol/water distribution coefficients for blood-brain barrier penetration (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea in cerebrospinal fluid ). The imidazo[1,2-b]pyrazole core may confer distinct solubility properties, though data are lacking.

Key Findings :

  • Alkylating Potential: The chloroethyl group in the target compound suggests DNA alkylation capability, akin to nitrosoureas, but without associated carbamoylating toxicity .
  • Stability : Nitrosoureas degrade rapidly in plasma, while the imidazo[1,2-b]pyrazole derivatives may exhibit greater stability due to aromatic stabilization.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile typically involves:

  • Construction of the imidazo[1,2-b]pyrazole core.
  • Introduction of the 6-carbonitrile (cyano) substituent.
  • Alkylation with a 2-chloroethyl moiety at the N-1 position.

This approach often requires multi-step reactions starting from amino-substituted pyrazoles or related heterocycles, followed by cyclization, functional group transformations, and alkylation.

Preparation of the Imidazo[1,2-b]pyrazole Core

A well-established method to synthesize 1H-imidazo[1,2-b]pyrazoles involves a sequential one-pot reaction starting from hydrazine and ethoxymethylene malonic acid derivatives, followed by condensation with aldehydes and isocyanides. This method, reported in detailed synthetic protocols, proceeds as follows:

  • Hydrazine monohydrate is reacted with ethoxymethylene malonic acid derivatives under microwave irradiation in ethanol to form pyrazole intermediates.
  • Subsequent addition of aldehydes, trifluoroacetic acid, and isocyanides leads to cyclization and formation of the imidazo[1,2-b]pyrazole scaffold.
  • The products precipitate and are isolated by filtration and washing, yielding high-purity heterocycles without the need for extensive purification.

This method offers a rapid, efficient route to diverse imidazo[1,2-b]pyrazoles, adaptable for further functionalization.

Introduction of the 6-Carbonitrile Group

The cyano group at the 6-position can be introduced via substitution or cyclization reactions involving nitrile-containing intermediates. For example, the synthesis of related compounds such as 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile involves:

  • Formation of an N,N-dimethyl-N'-formamidine intermediate from amino-chloropyridazine and N,N-dimethylformamide dimethyl acetal.
  • Reaction of this intermediate with bromoacetonitrile under controlled temperature (50–160 °C) to introduce the nitrile group.
  • Subsequent pH adjustment with alkali (saturated sodium carbonate solution) to precipitate the nitrile-containing product.
  • Purification by solvent extraction, washing, drying, evaporation, and recrystallization.

This stepwise approach ensures high purity and yield of the cyano-substituted heterocycle.

Alkylation with 2-Chloroethyl Group

The final step to obtain this compound involves alkylation at the N-1 position of the imidazo[1,2-b]pyrazole nucleus:

  • The imidazo[1,2-b]pyrazole-6-carbonitrile intermediate is reacted with 2-chloroethyl halides (commonly 2-chloroethyl chloride or bromide) under basic conditions.
  • Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Reaction temperatures range from room temperature to moderate heating (e.g., 50–100 °C) to facilitate nucleophilic substitution.
  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC-MS).
  • The crude product is purified by recrystallization or chromatographic methods to afford the target compound.

Detailed Stepwise Preparation Protocol (Hypothetical Consolidation)

Step Reagents & Conditions Description Notes
1. Formation of Pyrazole Intermediate Hydrazine monohydrate, ethoxymethylene malonic acid derivative, EtOH, microwave irradiation (80–150 °C, 10 min) Cyclization to form pyrazole ring Microwave accelerates reaction, high yield
2. Cyclization to Imidazo[1,2-b]pyrazole Aldehyde, trifluoroacetic acid, isocyanide, room temp, 10–60 min Formation of fused imidazo ring Precipitates out, easy isolation
3. Introduction of Cyano Group N,N-dimethylformamide dimethyl acetal, bromoacetonitrile, 50–160 °C, 3–15 h, saturated sodium carbonate Formation of 6-carbonitrile substituent via intermediate pH adjusted to 7–9 for precipitation
4. N-1 Alkylation 2-chloroethyl chloride/bromide, base (K2CO3/NaH), DMF or MeCN, 50–100 °C Alkylation at N-1 position with 2-chloroethyl group Purification by recrystallization or chromatography

Research Findings and Analysis

  • The use of N,N-dimethylformamide dimethyl acetal is critical for generating formamidine intermediates that facilitate ring closure and nitrile introduction with bromoacetonitrile.
  • Reaction conditions such as temperature and molar ratios significantly affect yield and purity. For example, molar ratios of amino precursor to dimethyl acetal range from 4:1 to 1:4, and bromoacetonitrile to amino precursor from 5:1 to 1:4, allowing optimization.
  • Alkylation reactions require careful control of base strength and temperature to avoid side reactions and ensure selective substitution at N-1.
  • Purification steps involving ethyl acetate and n-hexane recrystallization yield high-purity products with stable quality.
  • Microwave-assisted synthesis accelerates the formation of pyrazole and imidazo-pyrazole scaffolds, reducing reaction times from hours to minutes with comparable or improved yields.
  • Low reactivity of carboxylic acid intermediates in related syntheses can be overcome by using activating agents like DDPA in DMF, which may be adapted for cyano-substituted derivatives.

Summary Table of Key Parameters

Parameter Range/Value Impact on Synthesis
Temperature (Step 1) 40–100 °C Controls formation of formamidine intermediate
Reaction Time (Step 1) 2–8 hours Ensures completion of intermediate formation
Temperature (Step 2) 50–160 °C Facilitates nitrile substitution
Reaction Time (Step 2) 3–15 hours Affects yield and purity
pH Adjustment 7–9 (using saturated Na2CO3) Precipitates product, improves purity
Molar Ratios (Step 1) 3-amino-6-chloropyridazine : DMF dimethyl acetal = 4:1 to 1:4 Optimizes intermediate formation
Molar Ratios (Step 2) Bromoacetonitrile : amino precursor = 5:1 to 1:4 Influences nitrile incorporation
Alkylation Temp. 50–100 °C Ensures efficient N-alkylation
Solvents EtOH, DMF, MeCN, ethyl acetate, n-hexane Affect solubility, reaction kinetics, and purification

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile, and what reaction conditions optimize yield?

  • Methodology : The compound is synthesized via cyclization of precursor molecules, such as 4-chloro-3-substituted pyrazole derivatives, under acidic or thermal conditions. Key steps include nucleophilic substitution at the 2-chloroethyl group and nitrile introduction at the 6-position. Reaction optimization often involves varying solvents (e.g., DMF, THF), catalysts (e.g., KMnO₄ for oxidation), and temperature (80–120°C). Purification typically uses column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How is structural characterization performed for this compound, and what spectroscopic data are critical for validation?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., chloroethyl protons at δ 3.6–4.0 ppm, nitrile carbon at ~115 ppm).
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 209.675).
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 57.28%, H: 5.76%, N: 20.02%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Safety Measures :

  • Use PPE (gloves, goggles, lab coats) to avoid skin contact.
  • Store at -20°C for long-term stability.
  • Dispose of waste via certified hazardous waste services due to potential toxicity .

Advanced Research Questions

Q. How do substituent variations at the 6-position (e.g., cyclopropyl, phenyl) influence the compound’s reactivity and biological activity?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (e.g., CN): Enhance electrophilicity, facilitating nucleophilic attacks.
  • Bulky Groups (e.g., cyclopropyl): Steric hindrance reduces metabolic degradation, improving pharmacokinetics. Comparative studies with analogs (e.g., 6-phenyl derivatives) show altered binding affinities in enzyme inhibition assays .

Q. What mechanistic insights exist for this compound’s interaction with biological targets, such as kinases or receptors?

  • Mechanistic Studies :

  • Molecular Docking : Predicts binding modes to ATP-binding pockets in kinases via the nitrile group’s hydrogen bonding.
  • Biochemical Assays : IC₅₀ values from kinase inhibition assays (e.g., EGFR, VEGFR2) guide lead optimization. Fluorescence polarization assays quantify target engagement .

Q. What challenges arise in analyzing trace impurities or degradation products of this compound, and how are they resolved?

  • Analytical Challenges :

  • Impurity Profiling : HPLC-MS identifies byproducts (e.g., dechlorinated derivatives) formed during synthesis.
  • Degradation Studies : Forced degradation (heat, light, pH extremes) coupled with LC-UV/MS monitors stability. Quantitation limits of <0.1% are achieved using gradient elution on C18 columns .

Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity in novel reactions or biological environments?

  • Computational Strategies :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulates solvation effects and membrane permeability, aiding in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 2
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.